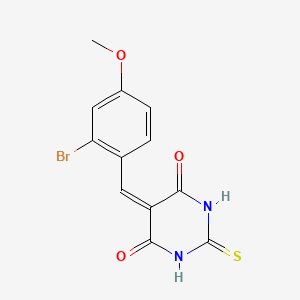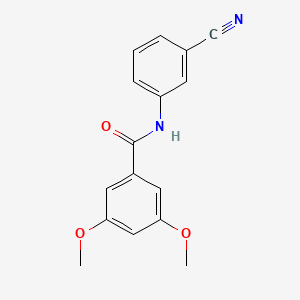
N-(3-cyanophenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-cyanophenyl)-3,5-dimethoxybenzamide involves the acylation reaction of aminophenols with acyl chlorides in suitable solvents, such as tetrahydrofuran (THF). These reactions are characterized by the formation of amide bonds, showcasing the compound's ability to undergo chemical transformations essential for its synthesis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined by single crystal X-ray diffraction and Density Functional Theory (DFT) calculations. These studies reveal the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, highlighting the compound's structural features (Karabulut et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(3-cyanophenyl)-3,5-dimethoxybenzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
It is known to interact with its target, mapk14, leading to changes in the protein’s activity . This interaction may alter the protein’s ability to transmit signals within the cell, thereby affecting cellular processes.
properties
IUPAC Name |
N-(3-cyanophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-7-12(8-15(9-14)21-2)16(19)18-13-5-3-4-11(6-13)10-17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKYKLEVBKMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





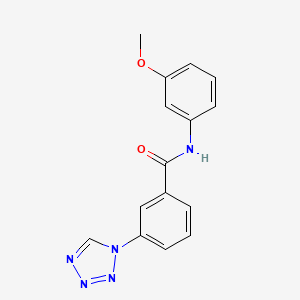
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)
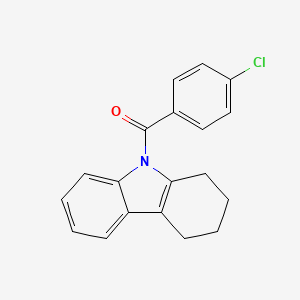
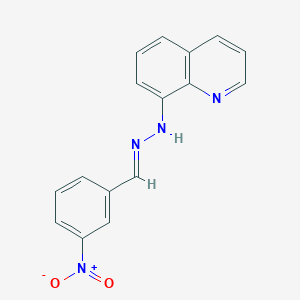
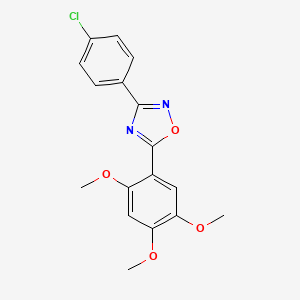
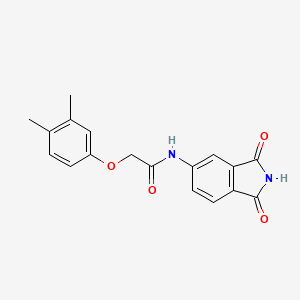
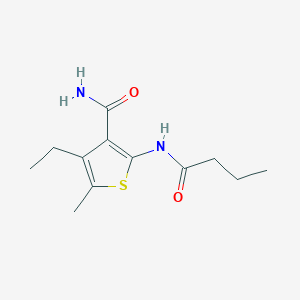
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
